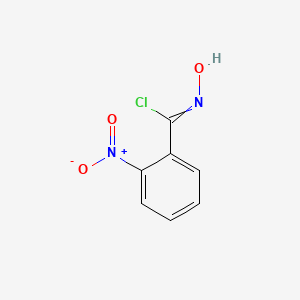
alpha-Chloro-2-nitrobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chloro-2-nitrobenzaldoxime: is an organic compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . It is characterized by the presence of an ortho chlorine atom, a nitro group, and a hydroxoxime group on a benzene ring . This compound is typically a white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chloro-2-nitrobenzaldoxime can be synthesized through various methods. A common synthetic route involves the nitrogen hydrogenation and chlorination of substituted benzaldehyde . The specific preparation steps include:
Nitrogen Hydrogenation: This step involves the reduction of a nitro group to an amine group.
Chlorination: The amine group is then chlorinated to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Alpha-Chloro-2-nitrobenzaldoxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amine compounds .
Scientific Research Applications
Alpha-Chloro-2-nitrobenzaldoxime has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-chloro-2-nitrobenzaldoxime involves its interaction with molecular targets and pathways. It can undergo heterocyclization reactions with other heterocycles, such as isoxazoles, which are catalyzed by reductive means using sodium borohydride and methanol . This reaction can lead to the formation of new functional groups and compounds with potential biological activity .
Comparison with Similar Compounds
Alpha-Chloro-2-nitrobenzene: Similar in structure but lacks the hydroxoxime group.
2-Nitrobenzaldoxime: Similar in structure but lacks the chlorine atom.
Alpha-Chloro-2-nitrobenzamide: Similar in structure but has an amide group instead of a hydroxoxime group.
Uniqueness: Alpha-Chloro-2-nitrobenzaldoxime is unique due to the presence of both a chlorine atom and a hydroxoxime group on the benzene ring.
Properties
IUPAC Name |
N-hydroxy-2-nitrobenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJGNRLAWHRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
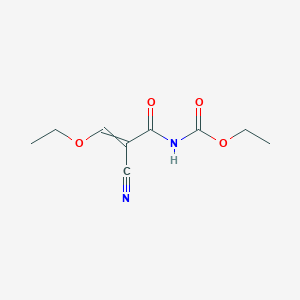

![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
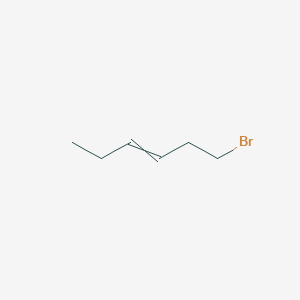

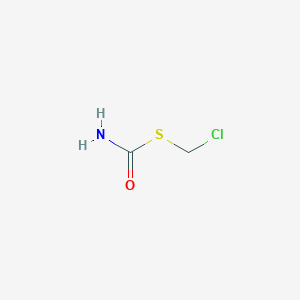
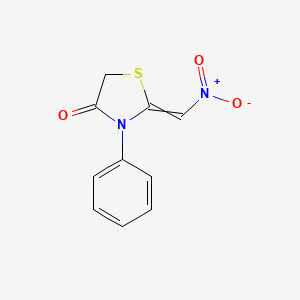

![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)

![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)
